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molecular formula C19H17FN2O5 B1403331 1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol CAS No. 1394820-99-5

1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol

Cat. No. B1403331
M. Wt: 372.3 g/mol
InChI Key: ISCMIHAYGCEAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133162B2

Procedure details

To a mixture of 1-((4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (10.04 g, 27 mmol) and HCOOK (15.87 g, 189 mmol) in THF/H2O (54 mL, THF/H2O=4:1) was added catalytic amount of Pd/C (5%, 53%˜55% water content, w/w). The reaction was stirred at 45° C. for 5 hours, and then diluted with THF/H2O (40 mL, v/v=1:1). The resulted mixture was filtered and the filtrate was concentrated in vacuo. The residue was washed with EtOH/H2O (30 mL×3, v/v=5:1), and dried in vacuo at 45° C. for 24 hours to give the title compound as a light gray solid (8.1 g, 87%).
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
HCOOK
Quantity
15.87 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:24]=[C:23]([N+:25]([O-])=O)[CH:22]=[CH:21][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18])=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1.C(O[K])=O>C1COCC1.O.[Pd]>[NH2:25][C:23]1[CH:22]=[CH:21][C:3]([O:4][C:5]2[C:14]3[C:9](=[CH:10][C:11]([O:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18])=[CH:12][CH:13]=3)[N:8]=[CH:7][CH:6]=2)=[C:2]([F:1])[CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.04 g
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=CC=C23)OCC(C)(O)C)C=CC(=C1)[N+](=O)[O-]
Name
HCOOK
Quantity
15.87 g
Type
reactant
Smiles
C(=O)O[K]
Name
Quantity
54 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulted mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with EtOH/H2O (30 mL×3, v/v=5:1)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC=NC3=CC(=CC=C23)OCC(C)(O)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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